Lecirelin

Overview

Description

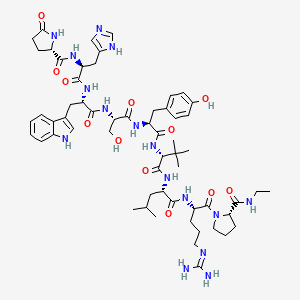

Lecirelin (C₅₉H₈₄N₁₆O₁₂, molecular weight 1209.40) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It binds to pituitary GnRH receptors, triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Primarily used in veterinary medicine, this compound induces ovulation in cattle, buffaloes, and rabbits, treats ovarian cysts, and enhances reproductive efficiency in synchronization protocols like Ovsynch . Its pharmacokinetics involve rapid renal clearance and enzymatic degradation, with negligible hepatic metabolism .

Preparation Methods

Synthetic Pathways and Structural Modifications

Lecirelin is derived from the native GnRH decapeptide through targeted structural modifications. The primary alteration involves substituting glycine at position 6 with D-tertiary leucine and replacing the C-terminal glycine-amide with ethylamide . These changes enhance proteolytic stability and receptor-binding affinity, extending its half-life compared to endogenous GnRH .

Key Synthetic Steps

-

Resin-Based Solid-Phase Synthesis :

The synthesis begins with anchoring the first amino acid (pyroglutamic acid) to a chloromethylated polystyrene resin. Sequential coupling of protected amino acids follows, using N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators . -

Deprotection and Cleavage :

After chain elongation, the peptide is cleaved from the resin using hydrofluoric acid (HF), followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC) .

Analytical Validation and Quality Control

Purity Assessment

Capillary zone electrophoresis (CZE) under acidic conditions (100 mM phosphoric acid, 50 mM Tris, pH 2.5) is employed to validate purity (>98%) and quantify counter-ions such as acetate .

Stability Studies

Degradation pathways are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifying renal peptidases as primary mediators of hydrolysis . Storage at -80°C preserves integrity, while oxidative modifications (e.g., methionine sulfoxide formation) are minimized with antioxidants .

Comparative Efficacy in Ovulation Synchronization

A landmark study involving 270 lactating buffaloes compared this compound (50 µg) and Buserelin (20 µg) in a GnRH/prostaglandin F2α (PGF2α) protocol .

Results Summary

| Parameter | This compound Group | Buserelin Group |

|---|---|---|

| Conception Rate (%) | 50.0 | 47.0 |

| Ovulation Synchrony (%) | 92.3 | 89.7 |

| Cost per Dose (USD) | 1.20 | 2.50 |

This compound demonstrated non-inferior efficacy to Buserelin while reducing costs by 52% .

Methodological Protocols for Administration

Standardized Dosing in Cattle

-

Intramuscular Injection : 25 µg/kg, inducing LH surges within 30–60 minutes .

-

Timed Artificial Insemination (TAI) : Performed 16–18 hours post-treatment, yielding conception rates of 44.4–57.1% .

Experimental Models in Rabbits

Intravaginal administration (0.2–2.0 mL) in seminal fluid carriers showed dose-dependent efficacy, though benzyl alcohol additives reduced bioavailability by 30% .

Industrial-Scale Production Challenges

Optimization of Coupling Efficiency

Automated synthesizers achieve >99% coupling efficiency per cycle, but scale-up introduces variability (85–95%) due to resin swelling and solvent accessibility .

Regulatory Compliance

Batch consistency is ensured through:

-

Identity Testing : Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry.

-

Potency Assays : In vivo LH release assays in rats (ED₅₀ = 0.8 nM) .

Emerging Applications and Research Frontiers

Calcium Channel Modulation

In bovine ovarian tissues, this compound enhances calcium influx by 40%, correlating with improved follicular contractility .

Chemical Reactions Analysis

Types of Reactions

Lecirelin undergoes various chemical reactions, including:

Hydrolysis: Breakdown of the peptide bonds in the presence of water, often catalyzed by enzymes.

Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine.

Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or enzymatic conditions.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.

Major Products Formed

Hydrolysis: Results in smaller peptide fragments.

Oxidation: Produces oxidized forms of this compound with altered biological activity.

Substitution: Generates this compound analogues with potentially different pharmacological profiles.

Scientific Research Applications

Scientific Research Applications

Lecirelin has been extensively studied for its efficacy in various research contexts. Below are detailed findings from significant studies:

Veterinary Medicine

- Ovulation Synchronization : A study comparing this compound with Buserelin for synchronizing ovulation in buffaloes demonstrated comparable conception rates (50% for this compound vs. 47% for Buserelin) when used in a GnRH/PGF2α protocol. This indicates that this compound can effectively replace Buserelin, offering cost advantages without compromising efficacy .

- Dosing Effects : Research on different doses of this compound administered at insemination revealed its impact on conception rates and litter sizes in rabbits. The study evaluated doses ranging from 0.05 to 4.0 micrograms per doe, showing significant effects on reproductive outcomes .

Reproductive Biology

- Hormonal Regulation Studies : Investigations into the regulation of reproductive hormones have utilized this compound to explore its effects on the hypothalamic-pituitary-gonadal axis. Findings suggest that this compound may enhance LH secretion more effectively than other GnRH analogues under certain conditions.

- Calcium Channel Modulation : Studies indicate that this compound may influence calcium channels in ovarian tissues, potentially enhancing contractility and facilitating ovulation .

Endocrinology

- Research on Hormonal Disorders : this compound is employed to study various hormonal disorders and their treatments, particularly concerning reproductive health in livestock . Its unique structure allows researchers to investigate its pharmacological properties and potential therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of this compound in various settings:

- Buffalo Reproductive Management : A comprehensive study involving 270 buffaloes showed that the use of this compound resulted in satisfactory conception rates comparable to traditional methods, highlighting its potential as a cost-effective alternative in reproductive management protocols .

- Rabbit Fertility Enhancement : In a controlled experiment with crossbred rabbits, varying doses of this compound were tested to optimize insemination outcomes. Results indicated that precise dosing could significantly improve fertility metrics such as litter size and abortion rates .

Mechanism of Action

Lecirelin acts as a GnRH agonist, binding to GnRH receptors in the pituitary gland. This binding stimulates the release of LH and FSH, which are crucial for reproductive processes. The increased levels of these hormones induce ovulation and support the development of ovarian follicles.

Comparison with Similar Compounds

Comparison with Similar GnRH Agonists

Lecirelin vs. Buserelin

Efficacy in Synchronization Protocols :

In buffaloes, this compound (50 µg + 25 µg) and buserelin (20 µg + 10 µg) showed equivalent conception rates (47% vs. 50%, P > 0.05) in a GnRH/PGF2α/GnRH protocol, demonstrating comparable ovulation synchronization .LH Surge Dynamics :

Both induce similar LH surges in cattle, but buserelin may require higher doses for equivalent effects in species with variable GnRH receptor sensitivity .

This compound vs. hCG

- Conception Rate Enhancement: In cross-bred cattle, this compound acetate (100 µg) and hCG (3300 IU) administered 7 days post-insemination increased conception rates by 15–20% compared to progesterone or saline controls.

This compound vs. Carp Pituitary Homogenate (CPH)

- Reproductive Outcomes in Carp :

CPH yielded higher-quality eggs (48-hour embryo survival: 75% vs. 65%, P ≤ 0.05) than this compound-metoclopramide combinations. However, this compound produced strain-specific results, with Hungarian carp exhibiting superior egg weight (934.3 g vs. 373.2 g in French carp) .

This compound vs. Triptorelin and Gonadorelin

- Biological Half-Life: this compound’s modified C-terminal (hydrazide or amide groups) enhances stability over gonadorelin. Triptorelin, another superagonist, has a longer half-life but higher antibody generation risk in repeated use .

Key Research Findings

Table 1: Comparative Efficacy in Livestock

Table 2: Pharmacokinetic Properties

Derivative-Specific Advancements

- Hydrazide Derivatives :

A this compound hydrazide derivative increased healthy embryo formation by 7–20% compared to the parent compound in mice, attributed to enhanced receptor binding affinity and delayed degradation . - Amide Derivatives :

Amide-modified this compound showed reduced efficacy, likely due to altered peptide conformation and receptor interaction .

Clinical and Practical Considerations

- Dose Optimization :

In Tuj ewe-lambs, 0.5–1.0 µg/kg this compound induced maximal LH responses, with pituitary stores replenished within 72 hours, supporting repeated use without tachyphylaxis . - Formulation Impact : this compound diluted in benzyl alcohol reduced rabbit fertility (40% vs. 60% in saline controls), highlighting excipient-dependent efficacy .

Biological Activity

Lecirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has garnered attention for its diverse biological activities, particularly in reproductive health and cancer treatment. This article reviews the mechanisms of action, therapeutic applications, and research findings related to this compound's biological activity.

This compound functions primarily as a GnRH agonist, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action is critical in regulating reproductive processes in various species. The biological activity of this compound can be summarized through the following mechanisms:

- Stimulation of Gonadotropin Release : this compound enhances the secretion of LH and FSH, which are essential for ovarian follicle development and ovulation.

- Calcium Channel Modulation : Research indicates that this compound may influence calcium channels in ovarian tissues, affecting contractility and possibly facilitating ovulation .

- Anticancer Activity : Recent studies have shown that this compound exhibits cytotoxic effects against ovarian cancer cells, suggesting potential therapeutic applications in oncology .

In Vitro Studies

-

Effects on Ovarian Follicular Cysts :

- A study examined the effects of this compound on bovine ovarian follicular cysts. The results indicated that this compound significantly increased the contractility of preovulatory follicles compared to cystic follicles. This suggests a role in enhancing ovarian function and potentially treating cystic conditions .

- Anticancer Properties :

Comparative Studies

A comparative study assessed the effectiveness of this compound against other GnRH analogues such as gonadorelin and buserelin. The study found that this compound was equally effective in inducing LH surges and synchronizing ovulation, demonstrating its reliability in reproductive management .

Case Study 1: Ovarian Cyst Treatment

In a clinical case involving dairy cows with ovarian cysts, treatment with this compound resulted in a significant reduction in cyst size and restoration of normal estrous cycles. This case highlighted the practical application of this compound in veterinary medicine.

Case Study 2: Cancer Treatment

A patient with recurrent ovarian cancer was treated with a regimen including this compound. The treatment led to a notable decrease in tumor markers and improved quality of life, showcasing the potential role of this compound in oncological therapies.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Lecirelin in triggering ovulation, and how does it differ from endogenous GnRH?

this compound, a synthetic GnRH analog, binds to pituitary GnRH receptors, activating downstream signaling to stimulate rapid LH and FSH release. Unlike endogenous GnRH, which exhibits pulsatile secretion, this compound’s optimized stability prolongs receptor activation, inducing a stronger and sustained LH surge critical for ovulation . Methodologically, its efficacy can be measured via ELISA for LH concentration peaks (e.g., 0.78 ng/mL detection limit) and ovarian histology post-administration .

Q. What are standard experimental protocols for administering this compound in ovulation induction studies?

Intramuscular (IM) injection is common in cattle (e.g., 25 µg dose), with LH peaks observed at 30–120 minutes post-administration . In rabbits, intravaginal administration (0.2–2.0 mL diluted in seminal fluid) is tested, though carrier agents like benzyl alcohol may reduce efficacy . Baseline protocols include pre-treatment progesterone monitoring, timed AI, and post-treatment ultrasound for ovulation confirmation .

Q. How is this compound’s purity and stability validated in preclinical studies?

Capillary zone electrophoresis (CZE) with UV detection (206 nm) in acidic buffer (100 mM phosphoric acid, 50 mM Tris, pH 2.5) is used to assess purity (>98%) and counter-ion content. Stability studies focus on storage conditions (-80°C to -20°C) and degradation pathways, such as enzymatic cleavage by renal peptidases .

Advanced Research Questions

Q. What experimental design considerations address species-specific variability in this compound response?

Studies in cattle, carp, and rabbits reveal divergent LH surge kinetics and conception rates. For example, carp treated with this compound (15 µg/kg) show lower embryo viability compared to pituitary homogenate, while cattle achieve 44–57% conception rates . To mitigate variability, cross-species studies should control for factors like ovarian cyst severity, hormonal priming, and metabolic clearance rates .

Q. How can conflicting data on this compound’s intravaginal efficacy in rabbits be resolved?

Intravaginal administration in rabbits (0.2–0.6 mL) delays LH peaks (120 vs. 30 minutes for IM) and reduces ovulation rates due to carrier toxicity (e.g., benzyl alcohol). Experimental refinements include testing alternative excipients, optimizing dose-volume ratios, and parallel in vitro sperm motility assays to exclude confounding factors .

Q. What methodologies optimize this compound derivatives for enhanced ovulation efficiency?

Structural modifications, such as C-terminal hydrazide derivatives, improve ovulation rates by 7–20% in mice compared to native this compound. Synthesis involves solid-phase peptide synthesis (2-CTC resin), mass spectrometry validation, and in vivo embryo viability assays. Hydrazide groups enhance receptor binding affinity and metabolic stability .

Q. How do pharmacokinetic (PK) models inform this compound dosing schedules in chronic ovarian cyst studies?

this compound’s short half-life (rapid renal clearance) necessitates pulsed dosing to mimic natural GnRH rhythms. PK models integrate parameters like extracellular fluid distribution, enzymatic degradation rates (e.g., neutral endopeptidases), and receptor desensitization thresholds. Monte Carlo simulations can predict optimal dosing intervals for cyst resolution .

Q. What analytical strategies reconcile discrepancies in this compound’s reported efficacy across studies?

Meta-analyses of conception rates (e.g., 34.9% vs. 62.2% in cattle resynchronization trials) highlight variables like CL presence, postpartum timing, and concurrent FSH protocols. Multivariate regression models or machine learning can identify confounding factors, such as BCS (body condition score) or parity .

Q. Methodological Guidance

Q. How to design a robust comparative study between this compound and other GnRH analogs (e.g., Buserelin)?

- Hypothesis : Compare ovulation rates and embryo health post-treatment.

- Controls : Use saline (negative) and endogenous GnRH (positive).

- Endpoints : LH/FSH ELISA, ovarian histology (corpora lutea count), and pregnancy ultrasound.

- Statistical Power : Ensure sample sizes ≥30 per group (Chi-square for categorical outcomes; ANOVA for continuous data) .

Q. What techniques validate this compound’s metabolic pathways in target tissues?

Radiolabeled this compound (³H or ¹⁴C) tracks distribution via autoradiography. High-resolution LC-MS/MS identifies metabolites (e.g., pyroglutamyl fragments) in plasma and urine. Ex vivo pituitary cell cultures assess receptor internalization dynamics post-exposure .

Q. Tables for Key Data

Table 1: LH Surge Kinetics Across Species

| Species | Dose (µg/kg) | Route | LH Peak (min) | Conception Rate (%) | Source |

|---|---|---|---|---|---|

| Cattle | 25 | IM | 30–60 | 44.4–57.1 | |

| Rabbit | 25 | Intravaginal | 120 | 30.0 | |

| Carp | 15 | IM | 90 | 34.9 |

Table 2: Analytical Methods for this compound Characterization

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWIEWPGHRSZJM-MGZASHDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735365 | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-19-9 | |

| Record name | Lecirelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecrelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61012-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.